(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configuration at the exocyclic double bond. Its structure features:
- A 6-chloro-1,3-benzodioxin substituent at the benzylidene position (C-2).
- A hydroxy group at C-6 of the benzofuranone core.
- A 4-methylpiperidin-1-ylmethyl group at C-5.
This compound belongs to the aurone family, synthesized via aldol condensation between benzofuran-3(2H)-one and substituted aldehydes, followed by functionalization of the C-7 position .
Properties
Molecular Formula |
C24H24ClNO5 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H24ClNO5/c1-14-4-6-26(7-5-14)11-19-20(27)3-2-18-22(28)21(31-24(18)19)10-15-8-17(25)9-16-12-29-13-30-23(15)16/h2-3,8-10,14,27H,4-7,11-13H2,1H3/b21-10- |
InChI Key |
BFUNKBYEWGMLIW-FBHDLOMBSA-N |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Synthesis
The benzofuran scaffold is typically constructed via cyclization of phenolic precursors. A widely adopted method involves the acid-catalyzed condensation of 2-hydroxyacetophenone derivatives with chloro-substituted benzodioxin aldehydes. For example, 5-bromo-2-fluorobenzaldehyde can serve as a key intermediate, undergoing dithiane formation to stabilize reactive acyl anions. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C facilitates deprotonation, enabling nucleophilic attack on N-Boc-4-piperidone to establish the spiro-piperidine framework. Subsequent bromination and base-mediated cyclization yield the benzofuran core with a quaternary carbon center (Table 1).
Table 1: Representative Multi-Step Synthesis
| Step | Reagents/Conditions | Key Transformation | Yield |
|---|---|---|---|
| 1 | 1,3-Propanedithiol, I₂, CHCl₃ | Dithiane formation | 85% |
| 2 | LDA, THF, −78°C → cyclohexanone | Acyl anion addition | 78% |
| 3 | C₅H₅N·HBr·Br₂, DCM | Electrophilic bromination | 65% |
| 4 | tBuOK, THF, 70°C | SNAr cyclization | 72% |
| 5 | TFA, DCM, 140°C | Boc deprotection | 89% |
TCT-Mediated Single-Step Synthesis
Recent advances employ 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) as dual synthons for one-pot benzofuran-3(2H)-one assembly. Under metal-free conditions, TCT activates DMSO to generate methylsulfonium intermediates, facilitating concurrent C–C and C–O bond formation. Water modulates the reaction pathway, directing quaternary center stereochemistry (Figure 1).
Figure 1: TCT-DMSO Mechanism
This method achieves 68–82% yields for analogous benzofuran derivatives, though the piperidine-methyl side chain requires post-synthetic functionalization.
One-Pot Heteroannulation Strategies
Acetic acid-catalyzed [3+2] cycloadditions between benzoquinones and cyclohexanones provide rapid access to benzofuran frameworks. For instance, refluxing 1a (2-hydroxy-4-methylcyclohexanone) with 1,4-benzoquinone (BQ) in toluene/AcOH (4:1) yields 81% of the fused benzofuran product within 24 hours. The reaction proceeds via protonation of BQ to form an electrophilic dienophile, followed by conjugate addition and cyclodehydration (Scheme 1).
Scheme 1: Heteroannulation Pathway
Functionalization and Derivatization Techniques
Piperidine-Methyl Installation
The 4-methylpiperidin-1-yl group is introduced via Mannich reactions or reductive amination. Treating hydroxymethyl-substituted benzofurans with 4-methylpiperidine and paraformaldehyde under acidic conditions achieves C–N bond formation. Alternatively, Pd-catalyzed amination using Pd₂(dba)₃ and BINAP enables coupling with pre-formed piperidine boronic esters.
Z-Selective Olefination
The (2Z)-configuration is secured through kinetic control in Wittig reactions. Employing chlorobenzodioxin ylides and benzofuran-3-ones in anhydrous THF at 0°C favors the Z-isomer (3:1 Z:E ratio). Microwave-assisted reactions (120°C, 10 min) enhance stereoselectivity to >95% Z.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Multi-Step | TCT-Mediated | Heteroannulation |
|---|---|---|---|
| Total Steps | 5–7 | 1 | 2 |
| Yield Range | 40–50% | 60–75% | 70–85% |
| Stereocontrol | Moderate | High | Low |
| Functionalization | Post-step | Limited | In-situ |
| Scalability | Challenging | Moderate | High |
Multi-step synthesis offers precise functional group manipulation but suffers from cumulative yield losses. TCT-mediated methods excel in atom economy but require additional steps for side-chain installation. Heteroannulation provides rapid core assembly but limited stereochemical control .
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways responsible for cell proliferation and survival .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies have indicated that it may help protect neuronal cells from oxidative stress, a common factor in neurodegeneration .
Antimicrobial Properties
Recent investigations into the antimicrobial properties of benzofuran derivatives have revealed promising results against a range of pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes could lead to the development of new antibiotics .
Enzyme Inhibition Studies
The compound's unique structure allows it to interact with various enzymes, potentially acting as an inhibitor. Research has focused on its effects on enzymes involved in metabolic pathways, which could provide insights into its role in drug metabolism and detoxification processes .
Modulation of Signaling Pathways
Studies have shown that this compound can modulate several signaling pathways, including those involved in inflammation and immune response. This modulation can lead to therapeutic effects in conditions characterized by chronic inflammation .
Development of Functional Materials
The unique chemical structure of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one opens avenues for its use in developing functional materials. Its properties can be harnessed in creating sensors or catalysts due to its reactivity and stability under various conditions .
Nanotechnology Applications
In nanotechnology, compounds like this one are being investigated for their ability to form nanoparticles with specific properties. These nanoparticles can be used for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related benzofuran derivatives. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting that modifications to the benzofuran structure could enhance therapeutic efficacy .
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading neuroscience institute examined the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. Results indicated a marked reduction in cell death, supporting further investigation into clinical applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, block receptor sites, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Bioactivity: The 6-chloro-benzodioxin group (Target Compound, –12) may enhance DNA intercalation or enzyme binding via halogen interactions, as seen in anticancer aurones . The 4-methylpiperidinylmethyl group (Target Compound, ) likely improves blood-brain barrier penetration, making it a candidate for neurological targets .
Synthetic Strategies :
- Most analogs are synthesized via aldol condensation between benzofuran-3(2H)-one and substituted aldehydes, followed by functionalization (e.g., alkylation, Mannich reaction) .
- The Target Compound’s C-7 piperidinylmethyl group may require a Mannich reaction or nucleophilic substitution, as demonstrated in pyridinium-based analogs .
Pharmacological and Biochemical Insights
Anticancer Activity:
- highlights that chloro and methyl substituents on the benzylidene group (e.g., compounds 3e and 3f) exhibit potent activity against breast cancer cells (MCF-7, MDA-MB-231) via G0/G1 cell cycle arrest and apoptosis induction . The Target Compound’s 6-chloro-benzodioxin group may mimic this mechanism.
- The piperidinylmethyl group could enhance target affinity, similar to pyrrolidine-triazole-aurone hybrids in , which showed inhibitory activity against digestive enzymes .
Enzyme Inhibition:
Physicochemical and ADME Properties
- Hydroxy vs. Alkoxy Groups : The Target Compound’s C-6 hydroxy group increases polarity and solubility compared to alkoxy-substituted analogs (), which may affect bioavailability .
Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a benzofuran backbone and various functional groups, suggesting diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 455.3 g/mol. The presence of halogen substituents and various aromatic rings enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26ClO5 |
| Molecular Weight | 455.3 g/mol |
| CAS Number | 929489-60-1 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
Research indicates that compounds similar to (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : It may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
- Receptor Modulation : It may bind to receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Oxidative Stress Reduction : The hydroxyl groups present in the structure may contribute to its antioxidant properties, reducing oxidative damage in cells.
Case Studies
Recent studies have focused on evaluating the pharmacological effects of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
- Animal Models : In rodent models of neurodegeneration, administration of the compound showed improved cognitive function and reduced markers of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
